The compound is sourced from various chemical databases and literature, including resources like Sigma-Aldrich and PubChem, which provide detailed information about its properties and synthesis methods. It is categorized as a phenolic compound due to the presence of the aromatic dioxole ring.
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol can be achieved through several methods. One common approach involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate alkylating agents under basic conditions. For example, the synthesis may utilize a nucleophilic substitution mechanism where the hydroxyl group acts as a nucleophile attacking an electrophilic carbon center.
The molecular structure of 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol features:
Recent studies have provided crystallographic data that elucidate its three-dimensional arrangement:
1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol can participate in various chemical reactions typical for alcohols:
The mechanisms often involve:
The mechanism of action for compounds like 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol may involve interactions at the cellular level:
Such interactions could modulate pathways related to cell signaling or metabolic processes, potentially leading to therapeutic effects against certain diseases.
This compound exhibits several notable physical and chemical properties:
Key properties include:
The applications of 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol are diverse:
The 1,3-benzodioxole ring system—characterized by a fused benzene ring with a methylenedioxy bridge—serves as a privileged scaffold in designing bioactive molecules. This pharmacophore enhances metabolic stability, membrane permeability, and target-binding affinity, particularly within the central nervous system (CNS). Its planar structure facilitates π-π stacking interactions with biological targets, while the electron-rich oxygen atoms participate in hydrogen bonding [2] [10]. Derivatives like 1-(benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol exemplify structural modifications that fine-tune pharmacological properties, positioning them as key intermediates in CNS drug discovery [3] [6].
Methylenedioxyphenyl (MDP) groups are strategically employed to modulate pharmacokinetic and pharmacodynamic profiles. Key advantages include:
Table 1: Bioactive Benzodioxole Derivatives and Applications
Compound | Molecular Formula | Primary Application |
---|---|---|
MDMA Hydrochloride | C₁₁H₁₅NO₂·HCl | Serotonergic CNS modulator [2] |
1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol | C₁₁H₁₄O₃ | Synthetic intermediate [3] [6] |
3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole | Not provided | Orphan drug candidate for multiple system atrophy [7] |
The benzo[d][1,3]dioxol-5-yl group anchors ligand design through:
Table 2: Structural and Physicochemical Properties of Key Derivatives
Property | 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol | 1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-one |
---|---|---|
Molecular Weight | 194.23 g/mol | 192.21 g/mol |
Physical Form | Viscous liquid or solid [3] [6] | Not specified |
Hydrogen Bond Donors | 1 (OH group) | 0 |
Topological Polar Surface Area | 38.7 Ų | 26.3 Ų |
Storage Conditions | Sealed, dry, 2–8°C [6] | Cold-chain transport [5] |
The Orphan Drug Act (ODA) of 1983 catalyzed research into rare diseases by offering tax credits, fee waivers, and 7-year market exclusivity [10]. Benzodioxole derivatives have emerged as candidates due to their targeted bioactivity:
Table 3: Orphan Drug Development Metrics for Benzodioxole Derivatives
Parameter | Impact |
---|---|
FDA Orphan Designations (as of 2015) | >3,600 designations targeting 277 diseases [10] |
Therapeutic Area Focus | 31.9% oncology, followed by infectious diseases/neurology [10] |
Clinical Trial Efficiency | Smaller cohorts, shorter durations, higher approval rates [10] |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2